

Experimental test stand design for RP-1 engine firing

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This document provides detailed application notes and protocols for the design and operation of an experimental test stand for firing a liquid bipropellant rocket engine using Refined Petroleum-1 (**RP-1**) as the fuel and Liquid Oxygen (LOX) as the oxidizer. The content is intended for researchers and scientists in the field of aerospace and propulsion engineering.

Application Notes Introduction

The design and operation of a rocket engine test stand are critical for the development and characterization of liquid propulsion systems. The test stand serves as a platform to safely conduct engine firings while measuring key performance parameters. These parameters, including thrust, chamber pressure, and propellant mass flow rate, are essential for calculating vital engine performance metrics such as specific impulse (Isp) and characteristic velocity (C*). This document outlines the architecture, subsystems, and instrumentation of a typical experimental test stand designed for **RP-1**/LOX engines.

Test Stand Architecture

An experimental rocket engine test stand is a complex integration of several key subsystems. Each subsystem must be designed with precision, safety, and data fidelity in mind. The primary subsystems include the structural frame, the propellant feed system, the thrust measurement system, and the data acquisition and control system.



- Structural Subsystem: The physical framework, typically made from steel or aluminum, that securely mounts the engine and withstands the generated thrust and vibrations.[1][2][3][4] The design must ensure rigidity to prevent measurement errors and ensure the safety of personnel and equipment.
- Propellant Feed System: This system is responsible for delivering RP-1 and LOX from their respective storage tanks to the engine's injector at the required pressures and flow rates.[5]
 [6] For experimental setups, a pressure-fed system is often employed due to its relative simplicity compared to a pump-fed system.[5]
- Thrust Measurement System (TMS): The core of the performance measurement, the TMS accurately records the thrust produced by the engine. This is typically achieved using one or more load cells positioned to measure the axial force exerted by the engine.[7][8][9][10][11]
- Data Acquisition and Control (DAQ/C) System: This is the nervous system of the test stand.
 It consists of sensors, signal conditioning hardware, and a central computer that records all experimental data and automates the test sequence, including valve actuation and ignition.
 [12][13][14][15][16]
- Safety Systems: A suite of systems designed to mitigate hazards. This includes remote control capabilities, emergency shutdown procedures, propellant dump systems, and fire suppression equipment.[17][18][19]

Propellant Feed System

The propellant feed system manages the storage and delivery of **RP-1** and LOX. A pressure-fed design utilizes a high-pressure inert gas, typically nitrogen (N2) or helium (He), to displace the propellants from their tanks and force them into the engine.[5][20]

Key components include:

- Pressurant Tank: A high-pressure vessel containing the inert gas.
- Regulators: Reduce the high pressure from the pressurant tank to the desired operating pressures for the propellant tanks.[6]

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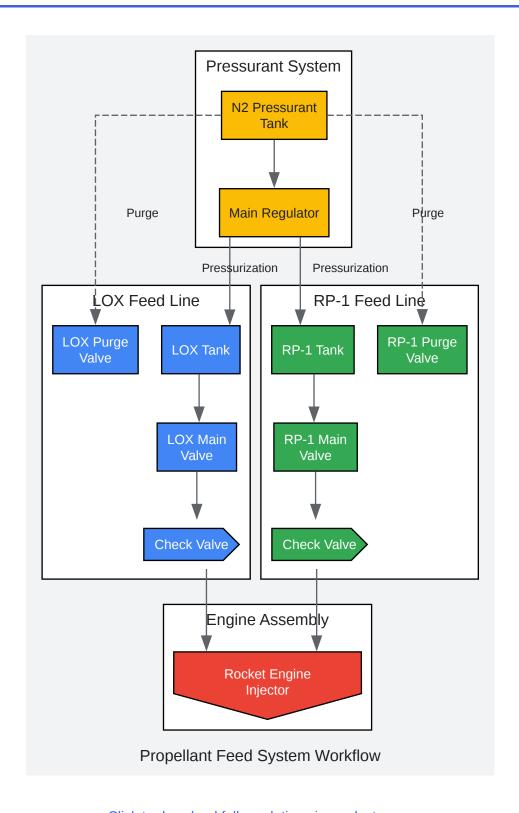




- Propellant Tanks: Separate tanks for RP-1 and LOX, designed to handle cryogenic temperatures (for LOX) and operating pressures.
- Valves: A series of manual, pneumatic, or electric solenoid valves to control the flow of pressurant and propellants. These include main propellant valves, fill/drain valves, and purge valves.[6][21]
- Plumbing: Stainless steel tubing and fittings rated for the pressures and temperatures of the fluids.
- Instrumentation: Pressure transducers and thermocouples are placed throughout the system to monitor conditions in real-time.

A nitrogen purge system is often incorporated to flush residual propellants from the engine and feed lines after a test, which is a critical step for ensuring safety during shutdown.[22]





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A simplified workflow of a pressure-fed propellant system.

Data Acquisition and Control (DAQ/C)

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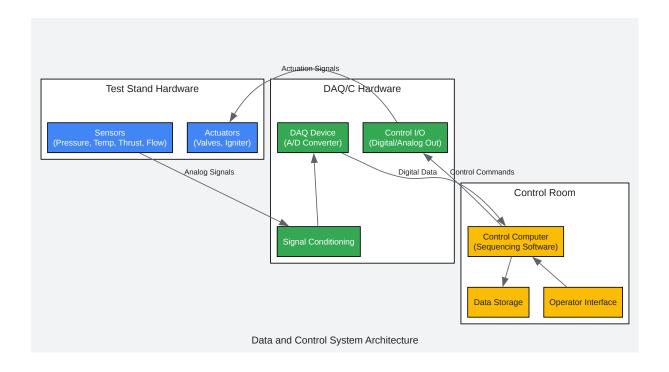
The DAQ/C system is fundamental to conducting safe, repeatable, and informative tests. It synchronizes measurements and control actions with high temporal resolution.

Data Acquisition: The system records data from various sensors installed across the test stand. [14] High-speed data acquisition is crucial to capture the transient dynamics of engine startup and shutdown.[13] Common measurements include:

- Thrust: From the load cell in the TMS.
- Pressures: In the combustion chamber, propellant tanks, and at various points in the feed lines.
- Temperatures: Of the propellants, engine casing, and exhaust plume.
- Mass Flow Rate: Measured using flow meters or calculated from changes in tank pressure and temperature over time.

Control System: The control system automates the test sequence, minimizing the need for human intervention during the hazardous firing phase.[16] A computer running specialized software (like LabVIEW) sends commands to actuators, primarily the solenoid or pneumatic valves in the propellant feed system, based on a pre-programmed sequence.[12][15][21] This ensures precise timing for ignition, main stage operation, and shutdown.





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High-level architecture of the data acquisition and control system.

Data Presentation

Quantitative data from the test stand instrumentation is crucial for evaluating engine performance. The following tables summarize typical parameters and required instrumentation.

Table 1: Key Operating Parameters



Parameter	Symbol	Typical Units	Measurement Method
Thrust	F	N (lbf)	Load Cell
Chamber Pressure	Pc	bar (psi)	Pressure Transducer
RP-1 Mass Flow Rate	ṁ_f	kg/s (lbm/s)	Flow Meter / P-V-T
LOX Mass Flow Rate	m_o	kg/s (lbm/s)	Flow Meter / P-V-T
RP-1 Tank Pressure	P_f	bar (psi)	Pressure Transducer
LOX Tank Pressure	P_0	bar (psi)	Pressure Transducer
Engine Wall Temp.	Tw	K (°C)	Thermocouple

Table 2: Typical Instrumentation Specifications

Instrument	Measured Parameter	Range	Accuracy	Sampling Rate
S-Type Load Cell	Thrust	0 - 5000 N	±0.1% FS	>1 kHz
Piezoelectric Transducer	Chamber Pressure	0 - 50 bar	±0.25% FS	>1 kHz
Strain-Gauge Transducer	Tank/Line Pressure	0 - 70 bar	±0.5% FS	>100 Hz
K-Type Thermocouple	Engine Temperature	273 - 1500 K	±1.5 K	>10 Hz
Turbine Flow Meter	Propellant Flow	0 - 2 kg/s	±1.0%	>100 Hz

Experimental Protocols General Safety Protocol

Safety is the paramount concern in all rocket engine testing activities.



- Personnel: A minimal number of trained personnel should be present. Define clear roles: Test
 Conductor, Data Operator, Safety Officer, and Technicians.
- Exclusion Zone: Establish a safe exclusion zone around the test stand before beginning any hazardous operations.
- Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, flame-retardant clothing, and hearing protection. Handlers of cryogenic LOX require additional specialized gear.
- Pre-Test Checklist: Systematically verify the status of all subsystems, including valve positions, electrical connections, and software configuration, using a detailed checklist.
- Abort Conditions: Clearly define redline conditions (e.g., exceeding a maximum pressure or temperature) that will trigger an automatic or manual abort of the test.[23]

Protocol 1: Cold Flow Test

A cold flow test is performed to verify the functionality of the propellant feed system without combustion.[16][24] Water is often used as a simulant for **RP-1**, and liquid nitrogen (LN2) can be used for LOX to check cryogenic systems. The primary objective is to characterize pressure drops across the system and verify that the desired mass flow rates can be achieved.[24]

Methodology:

- Setup: Configure the feed system for the test fluid (e.g., water). Ensure the ignition system is disabled.
- Pressurization: Pressurize the system pressurant tank to the nominal operating pressure.
- System Purge: Purge the feed lines with gaseous nitrogen to remove contaminants and moisture.
- Tank Pressurization: Open the pressurant supply to the propellant tank and allow the pressure to stabilize at the target value.
- Flow Initiation: Actuate the main propellant valve for a predetermined duration using the DAQ/C system.



- Data Collection: Record pressure, temperature, and flow rate data throughout the test.
- Safing: Depressurize the tanks and lines. Drain any remaining test fluid.
- Analysis: Analyze the collected data to calculate flow coefficients (Cv) for valves and injectors and to verify the system can meet the required flow rates for a hot-fire test.

Protocol 2: Hot-Fire Test

The hot-fire test involves the actual firing of the rocket engine. It must be conducted remotely from a safe control room.[16]

Methodology:

- Pre-Test Preparations: Complete the General Safety Protocol and a successful Cold Flow Test. Load RP-1 and LOX into their respective tanks.
- System Arming: Clear the exclusion zone. The Test Conductor arms the DAQ/C system, enabling it to control the test sequence.
- Automated Sequence Initiation: The Test Conductor initiates the automated test sequence from the control console.
- Engine Purge: The DAQ/C system briefly opens the N2 purge valves to ensure lines are clear.
- Ignition Sequence: The system opens the LOX main valve first, followed shortly by the **RP-1** main valve, to ensure an oxidizer-rich ignition. The igniter (e.g., spark torch or pyrotechnic) is activated simultaneously with the propellant flow.
- Main Stage: Upon successful ignition, confirmed by a rise in chamber pressure, the engine operates at a steady state for the planned duration (typically a few seconds for experimental tests). The DAQ/C system monitors all parameters against redline limits.[23]
- Shutdown: The DAQ/C system closes the propellant valves in a specific sequence (typically fuel first) to shut down the engine.[25][26]

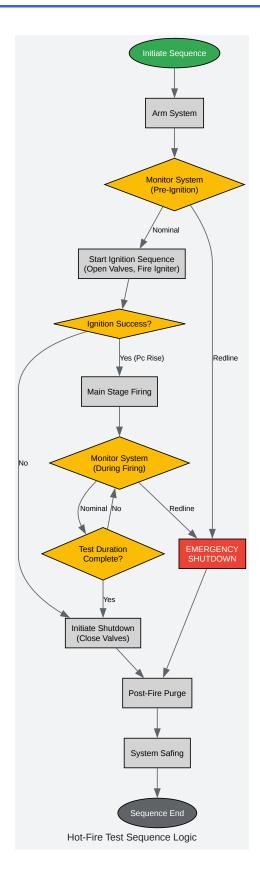






- Post-Fire Purge: The system purges the engine and feed lines with nitrogen to extinguish any residual combustion and clear propellants.[22]
- System Safing: After the test is complete, the system automatically depressurizes the tanks and returns to a safe, inert state. Personnel may only enter the test area after the Safety Officer has declared it safe.





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A logical flowchart for an automated hot-fire test sequence.



Protocol 3: Emergency Shutdown Procedure

An Emergency Shutdown (ESD) is a critical safety procedure initiated manually by the Test Conductor or automatically by the DAQ/C system when a redline limit is breached.[17][18]

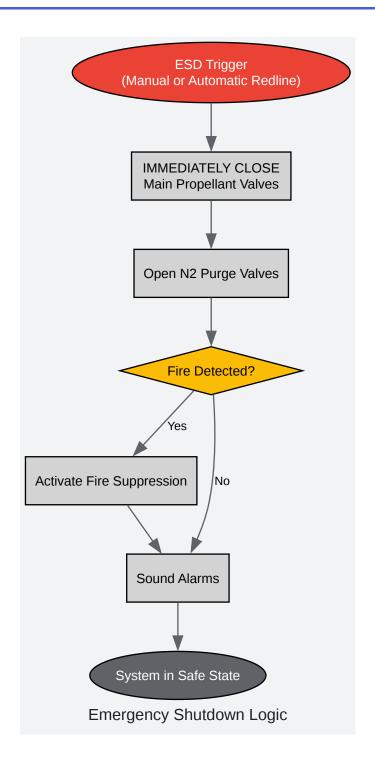
Triggers:

- Automatic: Chamber pressure exceeding maximum allowable value, loss of pressure in a propellant tank, engine burn-through detected by thermocouples, or critical sensor failure.
- Manual: Observation of fire or structural failure on video feeds, or any other perceived unsafe condition.

Methodology:

- Immediate Engine Shutdown: The DAQ/C system immediately closes all main propellant valves to terminate combustion. This is the highest priority action.
- System Inerting: The system immediately opens N2 purge valves to inert the engine and propellant lines.
- Propellant Dump (if necessary): If there is a leak or fire, a separate set of valves may be opened to safely dump the propellants from the tanks into a remote catch basin.
- Fire Suppression: Activation of on-site fire suppression systems (e.g., water deluge) if a fire is detected.[27]
- Power Down: Non-essential electrical systems are powered down.
- Notification: The system alerts all personnel with audible and visual alarms.
- Post-ESD Assessment: No personnel may approach the test stand until the Safety Officer
 has thoroughly assessed the situation and deemed the area safe.





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A simplified logic diagram for an emergency shutdown procedure.

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